molecular formula C8H12O3 B3106479 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester CAS No. 15895-80-4

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester

Cat. No. B3106479
Key on ui cas rn: 15895-80-4
M. Wt: 156.18 g/mol
InChI Key: CSVRUJBOWHSVMA-UHFFFAOYSA-N
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Patent
US08728708B2

Procedure details

Methacrylic acid (86 g, 1 mol) was cooled to 15° C., and camphorsulfonic acid (4.6 g, 0.02 mol) was added thereto. 2-Dihydrofuran (71 g, 1 mol, 1.0 equivalents) was added dropwise to this solution. After stirring for 1 hour, saturated sodium bicarbonate (500 mL) was added, and the mixture was extracted with ethyl acetate (500 mL) and dried with magnesium sulfate; following this insoluble material was filtered, concentration under vacuum was then carried out at no greater than 40° C., and a yellow oily residue was distilled under vacuum, thus giving 125 g of tetrahydrofuran-2-yl methacrylate (MATHF) (yield 80%) as a colorless oily material, this being a fraction with a boiling point (bp.) of 54° C. to 56° C./3.5 mmHg.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-Dihydrofuran
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].C12(CS(O)(=O)=O)[C:14](C)(C)[CH:11](CC1)[CH2:10][C:8]2=[O:9]>C(=O)(O)[O-].[Na+]>[C:1]([O:6][CH:14]1[CH2:11][CH2:10][CH2:8][O:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Step Three
Name
2-Dihydrofuran
Quantity
71 g
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentration under vacuum
CUSTOM
Type
CUSTOM
Details
was then carried out at no greater than 40° C.
DISTILLATION
Type
DISTILLATION
Details
a yellow oily residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 4001.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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